molecular formula C23H25N5O B5997276 6-(4-benzoylpiperazin-1-yl)-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

6-(4-benzoylpiperazin-1-yl)-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B5997276
M. Wt: 387.5 g/mol
InChI Key: HAUAUEAHBFXTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-benzoylpiperazin-1-yl)-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzoylpiperazine moiety attached to a pyrimidine ring, along with methyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzoylpiperazin-1-yl)-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.

    Introduction of the Benzoylpiperazine Moiety: The benzoylpiperazine group is introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with a benzoyl chloride in the presence of a base like triethylamine.

    Attachment of Methyl and Methylphenyl Groups: The methyl and methylphenyl groups are introduced through alkylation reactions using appropriate alkyl halides and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzoylpiperazin-1-yl)-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, benzoyl chloride, bases like triethylamine, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

6-(4-benzoylpiperazin-1-yl)-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-benzoylpiperazin-1-yl)-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-benzoylpiperazin-1-yl)-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine
  • 2-(4-{[1,1’-biphenyl]-4-carbonyl}piperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
  • 2-(4-benzoylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Comparison

Compared to similar compounds, this compound is unique due to its specific combination of functional groups and substituents. This uniqueness may result in distinct chemical reactivity, biological activity, and potential applications. For instance, the presence of the benzoylpiperazine moiety may enhance its binding affinity to certain biological targets, while the methyl and methylphenyl groups may influence its solubility and stability.

Properties

IUPAC Name

[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-17-8-10-20(11-9-17)26-21-16-22(25-18(2)24-21)27-12-14-28(15-13-27)23(29)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUAUEAHBFXTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.